2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a methyl group at position 6, and a p-tolyl-substituted acetamide moiety.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-8-10-18(11-9-15)24-20(27)14-29-23-25-19-12-16(2)30-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-11,16H,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKXOFNSDQXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a thioether group and an acetamide moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives often exhibit antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Anticancer Activity
Thienopyrimidines have been investigated for anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes the activation of caspase pathways and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this class of compounds. Research indicates that thienopyrimidines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several thienopyrimidine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The study concluded that structural modifications could enhance efficacy.
Case Study 2: Cancer Cell Apoptosis
A study evaluated the effect of the compound on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating apoptosis.
Research Findings
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Inhibits TNF-alpha production |
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- DNA Synthesis Inhibition : Similar compounds disrupt bacterial DNA replication.
- Apoptosis Induction : Activation of caspases and mitochondrial pathways leads to programmed cell death in cancer cells.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines suggests interference with signaling pathways involved in inflammation.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. This specific compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may halt the cell cycle at critical phases (e.g., G2/M phase), preventing cancer cell division.
Case Study : A study published in the Journal of Medicinal Chemistry indicated that modifications to the thieno and pyrimidine rings significantly enhanced cytotoxicity against breast cancer cell lines.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. Its mechanism often involves:
- Disruption of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA/RNA synthesis in bacteria and fungi.
Case Study : Research published in the European Journal of Medicinal Chemistry highlighted that certain thienopyrimidine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Effects
Some derivatives possess anti-inflammatory properties by:
- Inhibition of Pro-inflammatory Cytokines : They can reduce levels of inflammatory markers and cytokines, potentially aiding in conditions like arthritis.
Case Study : In an animal model of inflammation, a derivative was shown to significantly reduce edema and inflammatory markers compared to control groups.
Applications in Research
The compound's diverse biological activities make it suitable for various research applications:
- Drug Development : Its anticancer and antimicrobial properties position it as a candidate for new therapeutic agents.
- Biochemical Studies : Understanding its mechanism can provide insights into cellular processes and disease mechanisms.
- Pharmacological Screening : It can be used as a lead compound in screening assays for new drugs targeting cancer or infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The target compound shares a thieno[3,2-d]pyrimidin-4-one core with multiple derivatives, but its activity and physicochemical properties are influenced by substituents at key positions:
- Position 3 : Benzyl group (target compound) vs. phenyl (IWP2) or 2-methoxyphenyl ( compound) .
- Position 2 : Thio-linked acetamide with p-tolyl (target) vs. benzothiazolyl (IWP2) or fluorophenyl (CK1δ inhibitor 267) .
- Position 6 : Methyl group (target) vs. unsubstituted or alternative alkyl/aryl groups in analogs.
Table 1: Structural and Functional Comparison
*Inferred from structural similarity to IWP2 and benzothieno[3,2-d]pyrimidine anti-inflammatory agents.
Physicochemical and Pharmacokinetic Properties
- Solubility : The benzyl and p-tolyl groups in the target compound likely increase hydrophobicity compared to IWP2’s benzothiazolyl group or anti-inflammatory derivatives’ sulfonamides .
- Synthetic Accessibility : The target compound’s synthesis may parallel CK1δ inhibitors (e.g., via nucleophilic substitution of thiols and acetamide coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
